molecular formula C24H42N4O8 B3040058 tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid CAS No. 1523572-07-7

tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid

Cat. No.: B3040058
CAS No.: 1523572-07-7
M. Wt: 514.6
InChI Key: KBYFSSCYUVTXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and physical properties. It is often used in the synthesis of pharmaceuticals and other bioactive molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. One common method includes the use of potassium carbonate as a base in N,N-dimethylformamide (DMF) at room temperature, followed by the addition of iodomethane to complete the reaction . The reaction conditions are mild, and the process is generally efficient, yielding the desired product in good purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: Commonly with halides like iodomethane.

    Oxidation and Reduction: Though less common, these reactions can modify the functional groups attached to the spirocyclic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with iodomethane yield methylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its stable spirocyclic structure makes it an ideal candidate for creating new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is often used to study enzyme interactions and receptor binding due to its unique structure. It can serve as a model compound for understanding the behavior of spirocyclic molecules in biological systems.

Medicine

In medicine, tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting neurological disorders and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate apart from similar compounds is its specific spirocyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high stability under various conditions.

Properties

IUPAC Name

tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-8-4-11(5-8)6-12-7-11;3-1(4)2(5)6/h2*8,12H,4-7H2,1-3H3,(H,13,14);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYFSSCYUVTXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CNC2.CC(C)(C)OC(=O)NC1CC2(C1)CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid
Reactant of Route 2
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid
Reactant of Route 3
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid
Reactant of Route 5
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid
Reactant of Route 6
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.